3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine
CAS No.:
Cat. No.: VC17822907
Molecular Formula: C9H21NO
Molecular Weight: 159.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H21NO |
---|---|
Molecular Weight | 159.27 g/mol |
IUPAC Name | 3,3-dimethyl-2-propan-2-yloxybutan-1-amine |
Standard InChI | InChI=1S/C9H21NO/c1-7(2)11-8(6-10)9(3,4)5/h7-8H,6,10H2,1-5H3 |
Standard InChI Key | PQIQCHVVEJRCLF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC(CN)C(C)(C)C |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s IUPAC name, 3,3-dimethyl-2-(propan-2-yloxy)butan-1-amine, reflects its branched structure. The backbone consists of a four-carbon butan-1-amine chain with methyl groups at the third carbon and an isopropyl ether group at the second carbon (Figure 1). This configuration introduces steric hindrance around the amine group, potentially influencing its reactivity and interaction with other molecules .
Table 1: Key molecular properties
Property | Value |
---|---|
CAS Registry Number | 1600116-32-2 |
Molecular Formula | |
Molecular Weight | 159.27 g/mol |
Functional Groups | Primary amine, ether |
A closely related compound, 2,3-dimethyl-2-[(propan-2-yl)oxy]butane (CAS 90367-81-0), shares structural similarities but lacks the amine group, instead featuring a fully substituted ether . This distinction underscores the importance of functional group placement in determining chemical behavior.
Synthesis and Production Pathways
Hypothetical Synthetic Routes
While no direct synthesis protocols for 3,3-dimethyl-2-(propan-2-yloxy)butan-1-amine are documented, analogous amine syntheses suggest plausible strategies:
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Reductive Amination: Reaction of 3,3-dimethyl-2-(propan-2-yloxy)butanal with ammonia or a primary amine under hydrogenation conditions .
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Nucleophilic Substitution: Displacement of a halide in a precursor like 3,3-dimethyl-2-(propan-2-yloxy)butyl bromide using ammonia .
Catalytic Considerations
The use of Lewis acids such as InCl, which accelerates multicomponent reactions in pyrano[2,3-c]pyrazole synthesis , could be adapted to streamline the formation of the amine-ether backbone. Ultrasonic irradiation, shown to enhance reaction efficiency in heterocyclic syntheses , might reduce reaction times and improve yields.
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry: Electron ionization (EI-MS) fragmentation patterns of similar amines, such as 3,3-dimethyl-2-aminobutane, reveal characteristic peaks corresponding to alkyl chain cleavage and amine group retention .
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NMR Spectroscopy: NMR would display distinct signals for the isopropyl ether’s methine proton ( 3.5–4.0 ppm) and the amine’s protons ( 1.5–2.5 ppm) .
Table 2: Predicted NMR shifts
Proton Environment | Chemical Shift (δ, ppm) |
---|---|
NH (amine) | 1.5–2.5 |
OCH(CH) | 3.5–4.0 |
CH (branch) | 0.8–1.2 |
Future Research Directions
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